molecular formula C18H21BrN4O B2525909 N-(4-bromo-3-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 1421477-46-4

N-(4-bromo-3-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2525909
CAS No.: 1421477-46-4
M. Wt: 389.297
InChI Key: CKSMMLMNWDWGPT-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H21BrN4O and its molecular weight is 389.297. The purity is usually 95%.
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Scientific Research Applications

1. Discovery of Inhibitors for Soluble Epoxide Hydrolase

Research led by Thalji et al. (2013) highlights the identification of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase through high-throughput screening. The study emphasizes the triazine heterocycle's critical role in achieving high potency and selectivity, with phenyl group substitution essential for reducing clearance and enhancing oral exposure. This research provides insights into the design and optimization of compounds for potential therapeutic applications, reflecting the broader context of utilizing specific chemical frameworks, including piperidine carboxamides, for targeting enzyme inhibitors (Thalji et al., 2013).

2. Synthesis and Evaluation of Anti-inflammatory Activity

A study by Rajasekaran et al. (1999) focuses on synthesizing N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide and its condensation with various active hydrogen-containing compounds, including piperidine. The anti-inflammatory activity of these synthesized compounds was evaluated, with some showing potent effects. This research underscores the utility of modifying piperidine structures to achieve desired biological activities, offering a glimpse into the methodological approaches for developing new anti-inflammatory agents (Rajasekaran, Sivakumar, & Jayakar, 1999).

3. Alternative Routes for Synthesis

Shahinshavali et al. (2021) explored an alternative synthesis route for a compound by coupling between bromo-N-(chloro-methylphenyl)thiazole-5-carboxamide and another piperazine derivative. This study demonstrates the synthetic flexibility and the importance of exploring different pathways to achieve the target compound, highlighting the intricate chemistry involved in developing novel therapeutic agents (Shahinshavali et al., 2021).

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4O/c1-12-10-15(6-7-16(12)19)20-18(24)14-4-3-9-23(11-14)17-8-5-13(2)21-22-17/h5-8,10,14H,3-4,9,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSMMLMNWDWGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC(=C(C=C3)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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